
13-(Furan-2-YL)trideca-2,4,6,8,10,12-hexaenal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
13-(Furan-2-YL)trideca-2,4,6,8,10,12-hexaenal is a chemical compound characterized by the presence of a furan ring attached to a long aliphatic chain with multiple conjugated double bonds. This compound is part of the furan derivatives family, which are known for their diverse biological and pharmacological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 13-(Furan-2-YL)trideca-2,4,6,8,10,12-hexaenal typically involves the formation of the furan ring followed by the attachment of the aliphatic chain. One common method is the cyclization of appropriate precursors under acidic or basic conditions to form the furan ring. The aliphatic chain with conjugated double bonds can be introduced through various coupling reactions, such as the Wittig reaction or the Horner-Wadsworth-Emmons reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
13-(Furan-2-YL)trideca-2,4,6,8,10,12-hexaenal undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can convert the conjugated double bonds into single bonds.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic substitution reactions typically use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
The major products formed from these reactions include various oxygenated, reduced, and substituted derivatives of this compound .
Wissenschaftliche Forschungsanwendungen
13-(Furan-2-YL)trideca-2,4,6,8,10,12-hexaenal has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical products
Wirkmechanismus
The mechanism of action of 13-(Furan-2-YL)trideca-2,4,6,8,10,12-hexaenal involves its interaction with specific molecular targets and pathways. The furan ring and conjugated double bonds allow the compound to interact with various enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(12-Tridecyn-1-yl)furan: Another furan derivative with a similar aliphatic chain but different functional groups.
13-(N-Arylaminocarbonyl)-9-Methyl-11-Thioxo-8-Oxa-10,12-Diazatricyclo[7.3.1.02,7]Trideca-2,4,6-Trienes: A compound with a similar structure but different functional groups and biological activities.
Uniqueness
13-(Furan-2-YL)trideca-2,4,6,8,10,12-hexaenal is unique due to its specific combination of a furan ring and a long aliphatic chain with multiple conjugated double bonds. This structure imparts distinct chemical and biological properties, making it valuable for various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
6006-32-2 |
|---|---|
Molekularformel |
C17H16O2 |
Molekulargewicht |
252.31 g/mol |
IUPAC-Name |
13-(furan-2-yl)trideca-2,4,6,8,10,12-hexaenal |
InChI |
InChI=1S/C17H16O2/c18-15-11-9-7-5-3-1-2-4-6-8-10-13-17-14-12-16-19-17/h1-16H |
InChI-Schlüssel |
SWEBZZQCNOALQA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC(=C1)C=CC=CC=CC=CC=CC=CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


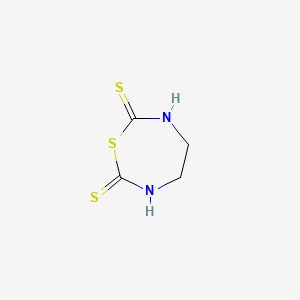
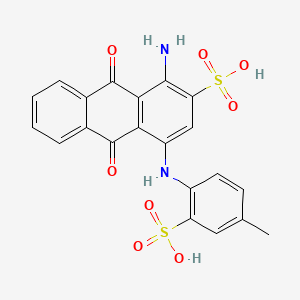
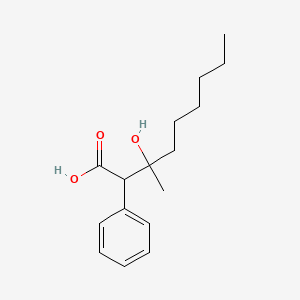
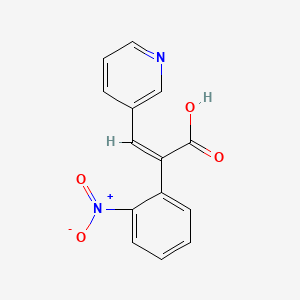
![5-[[4-[[4-[(2,4-Diamino-5-methylphenyl)diazenyl]-3-methyl-2-sulfophenyl]diazenyl]phenyl]diazenyl]-2-hydroxybenzoic acid](/img/structure/B14734075.png)
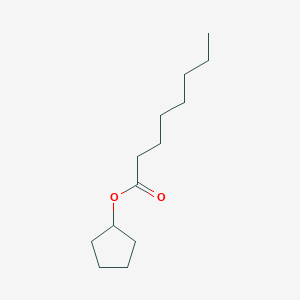
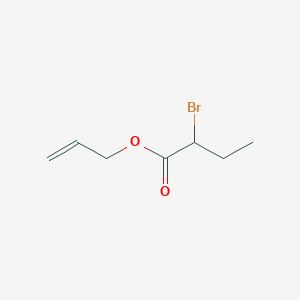
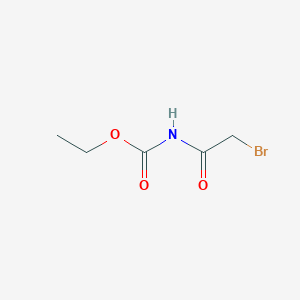
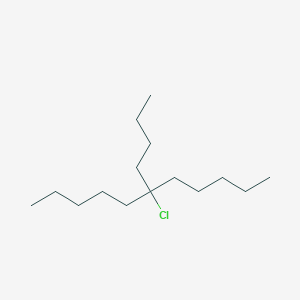

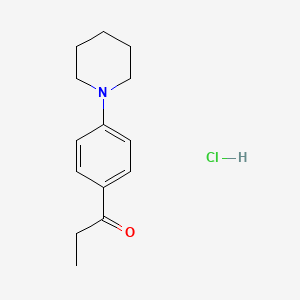
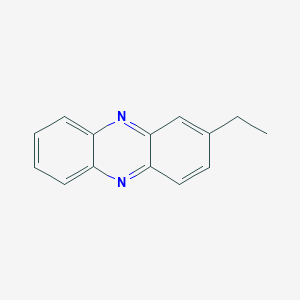
![1-Methyl-2-[[[2-methyl-5-(2,4,4,6,6-pentamethylheptan-2-yl)phenyl]methyltetrasulfanyl]methyl]-4-(2,4,4,6,6-pentamethylheptan-2-yl)benzene](/img/structure/B14734122.png)
![N-phenyl-1-[4-(thietan-3-yloxy)phenyl]methanimine](/img/structure/B14734124.png)
